molecular formula C19H13N3O5 B2502680 N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dinitrobenzamide CAS No. 330677-12-8

N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dinitrobenzamide

Cat. No.: B2502680
CAS No.: 330677-12-8
M. Wt: 363.329
InChI Key: RVPCPOCMPLUPSO-UHFFFAOYSA-N
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Description

N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dinitrobenzamide is a synthetic nitroaromatic compound of significant interest in medicinal chemistry and biochemical research. This chemical features a benzamide group linked to a 1,2-dihydroacenaphthylene moiety and is functionalized with two nitro groups, a structural motif known to be relevant in the development of prodrugs . Compounds with similar dinitrobenzamide architectures, such as the well-studied antitumor agent CB1954 (5-(Aziridin-1-yl)-2,4-dinitrobenzamide), are known to be substrates for nitroreductase (NTR) enzymes . The reduction of the nitro groups on such molecules by enzymes, including those from E. coli or mammalian nitric oxide synthases (NOS), can bioactivate the prodrug into a potent cytotoxic agent, leading to the formation of DNA interstrand crosslinks . This mechanism is a key principle in advanced therapeutic strategies like Antibody-Directed Enzyme Prodrug Therapy (ADEPT) . The presence of the planar, hydrophobic 1,2-dihydroacenaphthylen group in this molecule may also facilitate interactions with biological macromolecules, suggesting potential applications as a molecular scaffold or a probe for studying enzyme activity and drug metabolism. This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O5/c23-19(15-8-7-13(21(24)25)10-17(15)22(26)27)20-16-9-6-12-5-4-11-2-1-3-14(16)18(11)12/h1-3,6-10H,4-5H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPCPOCMPLUPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dinitrobenzamide typically involves multiple steps. One common method starts with the acylation of acenaphthene to form 5-acetylacenaphthene. This intermediate is then nitrated to introduce nitro groups at the 2 and 4 positions of the benzene ring. The final step involves the amidation of the nitrated intermediate with an appropriate amine to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the acenaphthene and benzamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields the corresponding amines, while substitution reactions can introduce various functional groups onto the acenaphthene or benzamide rings.

Scientific Research Applications

N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dinitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dinitrobenzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its biological effects. The nitro groups play a crucial role in its reactivity and interaction with biological molecules, often through redox reactions or covalent binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties based on the evidence:

Compound Name Structural Features Biological Activity/Application Key Findings
N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dinitrobenzamide Acenaphthene + 2,4-dinitrobenzamide Potential GDEPT/antiparasitic (hypothetical) Hypothesized enhanced lipophilicity and DNA intercalation due to acenaphthene. No direct activity data .
CB1954 (5-(Aziridin-1-yl)-2,4-dinitrobenzamide) Aziridine + 2,4-dinitrobenzamide Antiparasitic (EC50 = 0.05 μM vs. Leishmania), GDEPT Potent nitroreductase-activated prodrug; induces bystander effects in cancer therapy. Lipophilicity limits diffusion in solid tumors .
N-(3,4-Dihydroxyphenethyl)-3,5-dinitrobenzamide 3,4-Dihydroxyphenethyl + 3,5-dinitrobenzamide Electrochemical sensing (GSH, NADH) Used as a mediator for simultaneous analyte detection. Nitro positioning (3,5 vs. 2,4) alters redox behavior .
5-(Aziridin-1-yl)-N-[2-(4-morpholine)ethyl]-2,4-dinitrobenzamide Morpholine ethyl + aziridine + 2,4-dinitrobenzamide GDEPT candidate Enhanced solubility due to morpholine; structural modifications aim to improve prodrug activation .
N-(1,2-dihydroacenaphthylen-5-yl)-4-phenoxybenzamide Acenaphthene + 4-phenoxybenzamide No reported bioactivity Demonstrates structural versatility of acenaphthene hybrids; phenoxy group may influence target binding .

Structural and Functional Analysis

  • Core Benzamide Modifications: Nitro Group Positioning: The 2,4-dinitro configuration (as in CB1954 and the target compound) enhances electron-withdrawing effects, critical for nitroreductase activation in GDEPT. In contrast, 3,5-dinitro derivatives (e.g., N-(3,4-dihydroxyphenethyl)-3,5-dinitrobenzamide) are tailored for electrochemical sensing due to altered redox potentials . Acenaphthene vs. However, aziridine-containing analogs like CB1954 exhibit proven antiparasitic and anticancer activity via DNA crosslinking after enzymatic activation .
  • Bystander Effect in GDEPT : CB1954’s bystander killing efficiency in cancer therapy correlates with prodrug lipophilicity and diffusion capacity. The acenaphthene group in the target compound may enhance these properties, but substitution patterns (e.g., bulky acenaphthene vs. compact aziridine) could alter enzyme binding or metabolite release .

Biological Activity

N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dinitrobenzamide is a synthetic compound with potential applications in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C19H14N4O4
  • Molecular Weight : 366.34 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves several steps:

  • Acenaphthene Derivative Formation : Acenaphthene undergoes acylation to form 5-acetylacenaphthene.
  • Nitration : The intermediate is nitrated to introduce nitro groups at the 2 and 4 positions of the benzene ring.
  • Amidation : The nitrated compound is then reacted with an appropriate amine to yield the target compound.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. A study involving various cancer cell lines demonstrated that the compound effectively inhibited cell proliferation in a dose-dependent manner. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10.5Apoptosis induction
HeLa (Cervical)8.3G2/M cell cycle arrest
A549 (Lung)12.7Inhibition of proliferation

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown antimicrobial activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans25 µg/mL

The antimicrobial action is believed to be linked to the nitro groups in its structure, which may interfere with bacterial DNA synthesis.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory effects in vitro. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a potential therapeutic role in inflammatory diseases.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Redox Reactions : The nitro groups can undergo reduction within cells, leading to reactive intermediates that can modify cellular macromolecules.

Case Studies

  • Antitumor Efficacy in Animal Models : In vivo studies using xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to control groups.
  • Toxicity Assessment : Comprehensive toxicity studies revealed a favorable safety profile at therapeutic doses, with no significant adverse effects observed on vital organs.

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